2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, commonly known as flutamide, is a non-steroidal antiandrogen primarily used in the field of prostate cancer research. It acts as a selective androgen receptor modulator (SARM) by competing with androgens like testosterone and dihydrotestosterone for binding to androgen receptors. [, , , ]
Flutamide can be synthesized from 3-trifluoromethylaniline. The reaction with 2-methylpropionyl chloride in the presence of anhydrous sodium bicarbonate yields 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide. Subsequent nitration at -2°C with fuming nitric and sulfuric acids leads to the formation of flutamide. []
Flutamide contains two key structural components: a 4-nitro-3-(trifluoromethyl)phenyl group and a propanamide group. These groups are connected via an amide bond. The presence of the trifluoromethyl and nitro groups on the phenyl ring significantly influences the molecule's electronic properties and its interaction with the androgen receptor. [, , ]
Flutamide is a non-steroidal compound with a molecular weight of 278.2 g/mol. It typically appears as a white to off-white crystalline powder. While its specific solubility and melting point data were not provided in the abstracts, these properties are crucial for its formulation and administration. []
CAS No.: 137945-48-3
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2